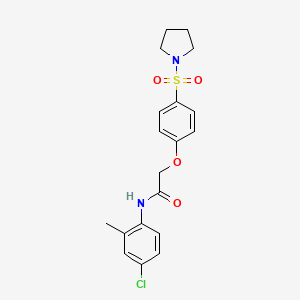![molecular formula C19H22N2O6S B7704124 N-(butan-2-yl)-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonamide](/img/structure/B7704124.png)
N-(butan-2-yl)-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(butan-2-yl)-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonamide, also known as BMS-986205, is a small molecule inhibitor of the TYK2 enzyme. TYK2 plays a key role in the signaling pathway of several cytokines, including IL-12, IL-23, and type I interferons. These cytokines are involved in the immune response, and their dysregulation has been linked to several autoimmune diseases. Therefore, TYK2 inhibitors, such as BMS-986205, have potential therapeutic applications in the treatment of autoimmune disorders.
Mecanismo De Acción
N-(butan-2-yl)-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonamide inhibits the kinase activity of TYK2, which is a member of the Janus kinase (JAK) family. TYK2 is involved in the signaling pathway of several cytokines, including IL-12, IL-23, and type I interferons. By inhibiting TYK2, this compound blocks the downstream signaling of these cytokines, which leads to the suppression of the immune response.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the production of several cytokines, including IL-12, IL-23, and type I interferons. These cytokines are involved in the immune response, and their dysregulation has been linked to several autoimmune diseases. Therefore, this compound has potential therapeutic applications in the treatment of autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(butan-2-yl)-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonamide is its specificity for TYK2. This specificity may reduce the risk of off-target effects and improve the safety profile of the drug. However, one limitation of this compound is its low solubility in water, which may make it difficult to administer in vivo.
Direcciones Futuras
Several future directions for research on N-(butan-2-yl)-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonamide can be identified. One area of investigation could be the potential of this compound in the treatment of other autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of investigation could be the development of more soluble formulations of this compound to improve its in vivo administration. Additionally, further studies could investigate the safety and efficacy of this compound in clinical trials.
Métodos De Síntesis
The synthesis of N-(butan-2-yl)-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonamide has been described in a patent application by Bristol-Myers Squibb. The method involves the reaction of 4-aminobenzenesulfonamide with 2-bromoethyl morpholine, followed by reaction with ethyl 2-oxo-2-(2-(butan-2-ylamino)ethoxy)acetate. The resulting product is then treated with trifluoroacetic acid to remove the protecting groups and yield this compound.
Aplicaciones Científicas De Investigación
Several studies have investigated the potential of N-(butan-2-yl)-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonamide as a therapeutic agent for autoimmune diseases. In a preclinical study, this compound was shown to inhibit the production of IL-12 and IL-23 in human peripheral blood mononuclear cells. In a mouse model of psoriasis, this compound was found to reduce skin inflammation and improve skin pathology. In a mouse model of lupus, this compound was shown to reduce disease severity and prolong survival.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-(butan-2-ylsulfamoyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S/c1-3-13(2)21-28(23,24)16-7-5-15(6-8-16)25-11-19(22)20-14-4-9-17-18(10-14)27-12-26-17/h4-10,13,21H,3,11-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJNBHGQTMHYBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

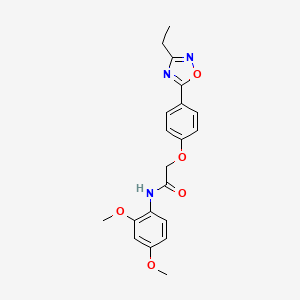
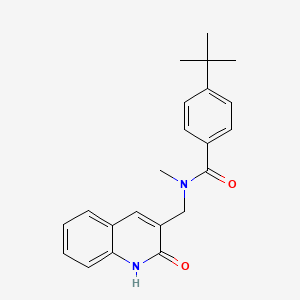
![8-bromo-N-(4-methoxyphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7704065.png)


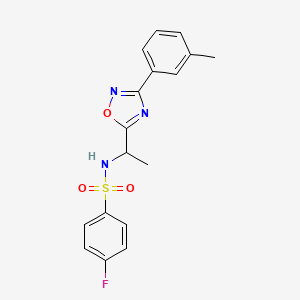
![2-[(4-Chlorophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]acetamide](/img/structure/B7704101.png)
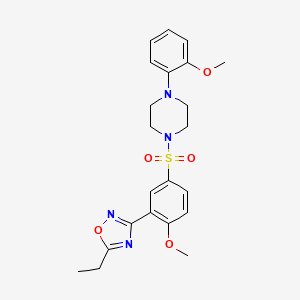
![1-(5-chloro-2-ethoxybenzenesulfonyl)-N-[(pyridin-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B7704109.png)
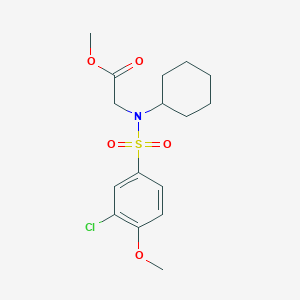
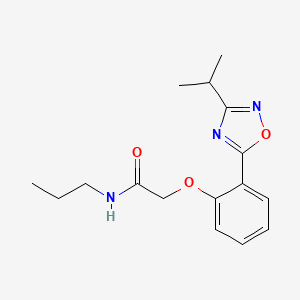
![methyl 5-(methylsulfonamido)benzo[b]thiophene-2-carboxylate](/img/structure/B7704121.png)

